molecular formula C20H24N2O2 B5041592 (4-METHOXYPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE

(4-METHOXYPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE

Cat. No.: B5041592
M. Wt: 324.4 g/mol
InChI Key: JWFUKKKFNRJRSF-UHFFFAOYSA-N
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Description

(4-METHOXYPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a methoxyphenyl group and a phenethylpiperazino moiety, which contribute to its unique chemical properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-METHOXYPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE typically involves the reaction of 4-methoxybenzoyl chloride with 4-phenethylpiperazine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) can be employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (4-METHOXYPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-METHOXYPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can enhance cholinergic transmission and improve cognitive function . The compound may also interact with other molecular pathways, contributing to its diverse biological effects .

Comparison with Similar Compounds

Uniqueness: (4-METHOXYPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE is unique due to the presence of the phenethylpiperazino moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential therapeutic applications .

Properties

IUPAC Name

(4-methoxyphenyl)-[4-(2-phenylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-24-19-9-7-18(8-10-19)20(23)22-15-13-21(14-16-22)12-11-17-5-3-2-4-6-17/h2-10H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFUKKKFNRJRSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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